Product packaging for 4-Amino-2,3-xylenol hydrochloride(Cat. No.:CAS No. 94276-04-7)

4-Amino-2,3-xylenol hydrochloride

Cat. No.: B8586862
CAS No.: 94276-04-7
M. Wt: 173.64 g/mol
InChI Key: GXLRCJUNACHBAX-UHFFFAOYSA-N
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Description

Nomenclature and Structural Elucidation in the Context of Aminophenol Derivatives

The systematic naming and structural understanding of 4-Amino-2,3-xylenol (B1198065) hydrochloride are fundamental to its application in chemical synthesis. As a derivative of both xylenol and aminophenol, its nomenclature reflects these parent structures. Xylenols are dimethyl-substituted phenols, and the specific numbering indicates the positions of the methyl groups relative to the hydroxyl group on the benzene (B151609) ring. wikipedia.org Aminophenols are a class of aromatic compounds containing both a hydroxyl and an amino functional group attached to a benzene ring. mdpi.com

The hydrochloride salt form of 4-amino-2,3-xylenol enhances its solubility in aqueous media, a desirable property for many chemical reactions. ontosight.ai The structure of the parent compound, 4-Amino-2,3-xylenol, is characterized by a phenol (B47542) ring with methyl groups at positions 2 and 3, and an amino group at position 4. The hydrochloride salt is formed by the protonation of the amino group by hydrochloric acid.

Below is a table summarizing the key identifiers and properties of 4-Amino-2,3-xylenol and its hydrochloride salt.

Property4-Amino-2,3-xylenol4-Amino-2,3-xylenol hydrochloride
Synonyms 4-Amino-2,3-dimethylphenol, 4-Hydroxy-2,3-dimethylaniline4-Amino-2,3-dimethylphenol hydrochloride
CAS Number 3096-69-3 chemicalbook.comNot explicitly available in search results
Molecular Formula C₈H₁₁NO nih.govC₈H₁₁NO·HCl ontosight.ai
Molecular Weight 137.18 g/mol nih.govApproximately 173.65 g/mol ontosight.ai
Appearance White to gray to brown powder or crystalCrystalline powder

This table is generated based on the textual data. Interactive features are not supported in this format.

The structural elucidation of aminophenol derivatives often involves spectroscopic techniques. For instance, the analysis of related aminophenols can be carried out using gas chromatography coupled with mass spectrometry after derivatization. ontosight.ai Infrared (IR) spectroscopy would reveal characteristic absorption bands for the O-H, N-H, and aromatic C-H bonds, while Nuclear Magnetic Resonance (NMR) spectroscopy would provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

Significance as a Versatile Building Block and Intermediate in Organic Synthesis

This compound serves as a valuable building block and intermediate in organic synthesis due to the reactivity of its functional groups. The amino group can undergo diazotization followed by coupling reactions to form azo dyes, a widely used class of colorants. sphinxsai.com The general principle of azo dye synthesis involves the reaction of a diazotized primary aromatic amine with a coupling component, which can be a phenol or an amine. sphinxsai.complantarchives.org This reactivity makes 4-Amino-2,3-xylenol a precursor for novel azo dyes with specific color properties. sphinxsai.comresearchgate.net

Furthermore, the aminophenol scaffold is a key structural motif in many pharmaceutically active compounds. nih.gov For example, the simple aminophenol, 4-aminophenol (B1666318), is a crucial intermediate in the industrial synthesis of paracetamol. mdpi.com While direct evidence for the use of this compound in the synthesis of specific commercial drugs is limited in the provided results, its structural similarity to other pharmacologically relevant aminophenols suggests its potential as a precursor for novel therapeutic agents. Research has pointed to its use in the synthesis of potent BRAF inhibitors and other therapeutic compounds. lookchem.com The amino and hydroxyl groups can be functionalized to introduce a wide range of substituents, allowing for the generation of diverse molecular libraries for drug discovery. researchgate.net

The compound is also utilized in the cosmetic industry, particularly in the formulation of hair dyes and other personal care products where it can act as a colorant or contribute to product stability. lookchem.com Its application extends to the manufacture of bulk chemicals and its inclusion in some washing and cleaning products. industrialchemicals.gov.au

Overview of Current Research Trends and Future Prospects in Synthetic and Analytical Chemistry

Current research involving aminophenol derivatives is focused on the development of new synthetic methodologies and advanced analytical techniques. In synthetic chemistry, there is a growing interest in creating complex heterocyclic structures from readily available building blocks like aminophenols. Recent studies have highlighted the synthesis of 2-aminophenoxazinone architectures through catalytic dehydrogenative cyclocondensation of o-aminophenols, showcasing a pathway to generate biologically active motifs. rsc.org Similarly, new copper-catalyzed cascade reactions have been developed for the synthesis of multi-substituted meta-aminophenol derivatives. mdpi.com These advancements open up possibilities for utilizing this compound in the construction of novel and complex molecular frameworks.

In the field of analytical chemistry, the detection and quantification of aminophenols are crucial due to their presence as environmental pollutants and their role in various industrial processes. mdpi.com The electrochemical activity of aminophenols, which can be oxidized to form quinoneimines, makes them suitable for detection by electrochemical methods. researchgate.net Recent research has focused on developing sensitive and selective electrochemical sensors for p-aminophenol using modified electrodes, such as those based on multi-walled carbon nanotubes and polyaniline composites or molecularly imprinted polymers. rsc.orgnih.gov These approaches offer rapid and cost-effective analysis, and similar strategies could be adapted for the detection of this compound. The development of flexible and wearable sensors for real-time monitoring of such compounds is a promising future direction. nih.gov

Furthermore, the reactivity of the amino group allows for its use as a derivatizing agent in chromatography. nih.gov Derivatization can enhance the volatility and detectability of analytes, enabling their analysis by techniques like gas chromatography. Future research may explore the use of this compound or its derivatives as novel derivatizing reagents for the sensitive detection of various classes of compounds. The development of new chromophores and fluorophores from aminophenol precursors for applications in sensing and imaging is another active area of investigation. beilstein-journals.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12ClNO B8586862 4-Amino-2,3-xylenol hydrochloride CAS No. 94276-04-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

94276-04-7

Molecular Formula

C8H12ClNO

Molecular Weight

173.64 g/mol

IUPAC Name

4-amino-2,3-dimethylphenol;hydrochloride

InChI

InChI=1S/C8H11NO.ClH/c1-5-6(2)8(10)4-3-7(5)9;/h3-4,10H,9H2,1-2H3;1H

InChI Key

GXLRCJUNACHBAX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1C)O)N.Cl

Origin of Product

United States

Synthetic Methodologies and Preparative Strategies for 4 Amino 2,3 Xylenol Hydrochloride

Established Reaction Pathways for Aminophenol Hydrochloride Synthesis

The primary route to 4-Amino-2,3-xylenol (B1198065) hydrochloride involves a sequence of aromatic functionalization reactions, culminating in the formation of the desired aminophenol and its subsequent conversion to the stable hydrochloride salt.

Strategic Selection of Precursors and Initial Functionalization Steps (e.g., from dimethylphenols)

The logical and most common precursor for the synthesis of 4-Amino-2,3-xylenol is 2,3-dimethylphenol (B72121) , also known as 2,3-xylenol. cymitquimica.comnih.gov This starting material possesses the core carbocyclic structure with the required methyl and hydroxyl substituents already in place. nih.govhmdb.ca The synthesis then focuses on introducing an amino group at the C4 position of the benzene (B151609) ring.

The initial and most critical functionalization step is the electrophilic nitration of the 2,3-dimethylphenol ring. The hydroxyl group is a potent activating group and, along with the two methyl groups, directs incoming electrophiles primarily to the ortho and para positions. In the case of 2,3-dimethylphenol, the position para to the strongly activating hydroxyl group (C4) is electronically favored and sterically accessible, making it the principal site for substitution. This leads to the formation of the key intermediate, 4-nitro-2,3-dimethylphenol .

Detailed Analysis of Chlorination, Nitration, and Subsequent Reduction Processes in Related Systems

While direct chlorination is a possible functionalization, the most established pathway to the amino group is through nitration followed by reduction.

Nitration: Aromatic nitration is a classic and widely studied electrophilic substitution reaction. rushim.ru It is typically achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), known as "mixed acid". masterorganicchemistry.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. masterorganicchemistry.comscribd.com In some cases, to prevent oxidation of the sensitive phenol (B47542) group, the hydroxyl may first be protected, for instance, through acetylation, followed by nitration and subsequent deprotection. google.com

Reduction: The conversion of the nitro group in 4-nitro-2,3-dimethylphenol to an amino group is a critical reduction step. Numerous methods exist for the reduction of aromatic nitro compounds to anilines, offering flexibility in terms of reagents and reaction conditions. wikipedia.orgmasterorganicchemistry.com

Commonly employed methods include:

Catalytic Hydrogenation: This is a clean and efficient method involving hydrogen gas (H₂) and a metal catalyst. masterorganicchemistry.com Catalysts such as platinum on carbon (Pt/C), palladium on carbon (Pd/C), and Raney nickel are frequently used. wikipedia.orgacs.orgchemeurope.com The reaction is typically carried out in a solvent like methanol (B129727) or ethanol (B145695).

Metal-Acid Systems: The reduction can also be effected by using a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in an acidic medium like hydrochloric acid (HCl). masterorganicchemistry.comgoogle.com The Béchamp reduction, which uses iron filings and hydrochloric acid, is a well-established industrial process for this transformation.

Sulfide (B99878) Reduction: Reagents like sodium sulfide (Na₂S) or sodium hydrosulfite (Na₂S₂O₄) can also be used, sometimes offering selectivity in molecules with multiple reducible groups. wikipedia.orggoogle.com

The table below summarizes various reduction methods applicable to nitroarenes.

Table 1: Comparison of Common Reduction Methods for Aromatic Nitro Compounds
Method Reagents Typical Conditions Advantages
Catalytic Hydrogenation H₂, Pd/C, Pt/C, or Raney Ni Room temperature to moderate heat, atmospheric to high pressure High yield, clean reaction, catalyst can be recycled
Metal-Acid Reduction Fe/HCl, Sn/HCl, Zn/HCl Refluxing in aqueous or alcoholic solution Inexpensive reagents (especially iron), robust and reliable
Sulfide Reduction Na₂S, (NH₄)₂S, Na₂S₂O₄ Aqueous or alcoholic solution, often with heating Can be selective for one nitro group over another

Formation of the Hydrochloride Salt and Advanced Purification Techniques

Aminophenols are often susceptible to oxidation and decomposition, appearing as darkened solids upon exposure to air. google.com To enhance stability and facilitate purification, the synthesized 4-amino-2,3-dimethylphenol is converted into its hydrochloride salt.

This is typically achieved by dissolving the crude aminophenol in a suitable solvent, such as methanol or isopropanol, and introducing hydrogen chloride. chemicalbook.com The HCl can be bubbled through the solution as a gas or added as a concentrated aqueous or ethereal solution. chemicalbook.com The protonation of the basic amino group leads to the formation of the ammonium (B1175870) salt, 4-Amino-2,3-xylenol hydrochloride, which is generally less soluble in organic solvents and precipitates out.

Purification techniques focus on isolating the pure salt.

Crystallization: The precipitated hydrochloride salt can be purified by recrystallization from an appropriate solvent system. The differing solubilities of the desired salt and any impurities allow for effective separation. nih.gov

Washing: The filtered salt is typically washed with a cold, non-polar solvent, such as ethyl acetate (B1210297) or ether, to remove residual organic impurities without dissolving the product. chemicalbook.com

pH Adjustment: Careful control of pH is crucial during the workup. In related aminophenol purifications, the pH is adjusted to precipitate the free base from an aqueous solution before it is redissolved and converted to the salt, or the pH is controlled to selectively precipitate the salt itself. epo.org

Mechanistic Insights into Synthetic Transformations Leading to the Compound

Understanding the reaction mechanisms provides insight into the formation of intermediates and the factors that control the reaction's outcome.

Investigation of Intermediate Species and Reaction Kinetics in Analogous Syntheses

Nitration Mechanism: The accepted mechanism for electrophilic aromatic nitration involves the attack of the π-electron system of the aromatic ring on the nitronium ion (NO₂⁺). masterorganicchemistry.com This initial attack is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com In the final, rapid step, a weak base (like H₂O or HSO₄⁻) removes a proton from the carbon atom bearing the new nitro group, restoring the ring's aromaticity. masterorganicchemistry.com The kinetics of nitration can be complex, often following second-order kinetics but can be influenced by factors such as the concentrations of the acids and the solubility of the aromatic substrate in the reaction medium. scribd.comresearchgate.net

Reduction Mechanism: The mechanism for the reduction of a nitro group is complex and varies with the reagent used. For catalytic hydrogenation, the reaction is believed to occur on the surface of the metal catalyst. Both hydrogen and the nitro compound are adsorbed onto the catalyst surface, facilitating the stepwise reduction of the nitro group, likely through nitroso and hydroxylamine (B1172632) intermediates (Ar-NO₂ → Ar-NO → Ar-NHOH → Ar-NH₂ ). researchgate.net Kinetic studies of similar reductions, such as the hydrogenation of p-nitrophenol, have been successfully modeled using frameworks like the Langmuir-Hinshelwood model, which describes reactions on catalytic surfaces. acs.org

Influence of Reaction Conditions on Product Yield and Regioselectivity

The conditions under which each synthetic step is performed have a profound impact on the final yield and the purity of the product.

Regioselectivity: The substitution pattern of the final product is determined during the electrophilic nitration step. For 2,3-dimethylphenol, the hydroxyl group is a powerful ortho, para-director, while the two methyl groups are weaker ortho, para-directors. The combined electronic effects strongly activate the ring for electrophilic attack. The regioselectivity is governed by both electronic and steric factors.

Position 4 (para to -OH): Strongly activated by the hydroxyl group and one methyl group. It is sterically unhindered.

Position 6 (ortho to -OH): Strongly activated by the hydroxyl group and one methyl group. However, it is sterically hindered by the adjacent methyl group at C2.

Position 5 (meta to -OH): Less electronically favored for substitution.

Due to the powerful directing effect of the hydroxyl group and lower steric hindrance, nitration is highly regioselective, yielding primarily the desired 4-nitro-2,3-dimethylphenol . Control of reaction temperature is also important; lower temperatures generally increase selectivity and prevent over-nitration or oxidative side reactions.

The influence of various reaction parameters is summarized in the table below.

Table 2: Influence of Reaction Conditions on Synthesis
Step Parameter Effect on Yield and Purity
Nitration Temperature Lower temperatures favor regioselectivity and minimize side reactions.
Acid Concentration The ratio of H₂SO₄ to HNO₃ affects the concentration of the nitronium ion and the reaction rate. researchgate.net
Reduction Catalyst Loading In catalytic hydrogenation, higher loading can increase the reaction rate but may not be cost-effective. acs.org
H₂ Pressure Higher hydrogen pressure generally increases the rate of hydrogenation. acs.org
pH (Metal-Acid) The acidity of the medium is crucial for the reduction potential of the metal.
Salt Formation Solvent Choice The solvent must dissolve the free base but allow for the precipitation of the hydrochloride salt. chemicalbook.com

Exploration of Advanced Synthetic Approaches and Process Intensification

The intensification of chemical processes for manufacturing fine chemicals and pharmaceutical intermediates like this compound aims to dramatically improve manufacturing efficiency and product quality while reducing environmental impact and operational costs. This is achieved through the implementation of novel reactors and highly efficient catalytic systems that offer superior control over reaction parameters.

Continuous flow chemistry, particularly utilizing microchannel reactors, represents a paradigm shift from traditional batch processing. chimia.ch These reactors offer significant advantages, including superior heat and mass transfer, precise control over reaction time and temperature, and enhanced safety due to the small reaction volumes. chimia.chresearchgate.net While specific literature on the continuous flow synthesis of this compound is limited, extensive research on analogous compounds, such as p-aminophenol, demonstrates the profound potential of this technology.

A notable example is the direct synthesis of p-aminophenol from nitrobenzene (B124822) in a continuous-flow system. rsc.org This process often involves a hydrogenation-rearrangement sequence, which can be effectively managed in a microreactor setup. For instance, a study established a continuous-flow process that achieved a 94.5% yield of the phenylhydroxylamine intermediate under atmospheric pressure, with the catalyst showing good activity for over 50 hours of continuous operation. The subsequent acid-catalyzed Bamberger rearrangement to p-aminophenol was successfully carried out in a microfluidic chip, reducing the reaction time from hours in a batch process to just minutes. rsc.org

The key benefits observed in these related syntheses, which are directly applicable to the potential production of this compound, include:

Enhanced Safety: The small hold-up volume in microreactors minimizes the risk associated with handling potentially unstable intermediates or exothermic reactions. rsc.org

Increased Efficiency: Reaction times can be drastically reduced, leading to higher productivity. For example, the synthesis of 3-Amino-4-amidoximinofurazan (AAOF) in a continuous-flow setup was completed in one-third of the time required for batch operation. rsc.org

Improved Yield and Selectivity: Precise control over stoichiometry and temperature gradients minimizes the formation of by-products. chimia.ch

Process Automation: Continuous flow systems are well-suited for automation, ensuring consistent product quality and reducing manual intervention.

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for a Related Aminophenol (AAOF)
ParameterTraditional Batch OperationContinuous-Flow Synthesis
Reaction Time 3x1x
Productivity Low~0.546 mol/h
Safety Profile Higher risk of thermal runawayInherently safer due to low holdup
Yield Comparable95%
Data derived from a study on the synthesis of 3-Amino-4-amidoximinofurazan (AAOF). rsc.org

The synthesis of this compound would likely proceed via the catalytic hydrogenation of a suitable precursor, such as 2,3-dimethyl-4-nitrophenol (B102812). A continuous flow setup using a packed-bed reactor with a heterogeneous catalyst would be an ideal approach, mirroring the successful strategies developed for other aminophenols. acs.org

The efficiency of aminophenol synthesis is heavily reliant on the performance of the catalyst used, typically for the reduction of a corresponding nitroaromatic compound. The development of advanced catalytic systems is therefore a primary focus of research. For the synthesis of 4-Amino-2,3-xylenol, this would involve the catalytic hydrogenation of 2,3-dimethyl-4-nitrophenol.

Research into the synthesis of other aminophenols provides significant insights into effective catalytic strategies. The catalytic hydrogenation of nitrophenols has been extensively studied with various noble metal catalysts. rsc.orggoogle.com

Key Developments in Catalytic Systems:

Catalyst Support: The choice of support material has been shown to significantly influence catalytic activity and selectivity. For instance, a study on p-aminophenol synthesis found that platinum (Pt) catalysts supported on mesoporous carbons (CMK-1 and CMK-3) with uniform pore structures significantly outperformed their counterparts on conventional activated carbon. sigmaaldrich.com A 2% Pt/CMK-1 catalyst exhibited activity equivalent to a 5% Pt/C catalyst but with a much higher selectivity towards the desired p-aminophenol (84% vs. 72%).

Bimetallic Catalysts: The use of bimetallic nanoparticles can enhance catalytic performance through synergistic effects. For the sequential hydrogenation of nitroaromatics, highly-dispersed Ruthenium-Palladium (Ru-Pd) dual active site catalysts demonstrated superior production rates compared to single-metal catalysts. nih.gov In this system, Pd was identified as the dominant metal for the hydrogenation of the nitro group, while Ru was dominant for the subsequent benzene ring hydrogenation. nih.gov

Novel Nanomaterials: Graphene has emerged as a promising support material due to its high surface area and ability to disperse metal nanoparticles effectively. A stable palladium/graphene (Pd/G) nanocomposite showed much higher activity and stability than commercial Pd/C for the hydrogenation of nitrophenols. rsc.org The strong π–π stacking interactions between graphene and the nitroaromatic compounds are believed to contribute to this enhanced activity. rsc.org

The synthesis of this compound would benefit from these advancements. A likely pathway involves the reduction of 2,3-dimethyl-4-nitrophenol using a heterogeneous catalyst, such as platinum or palladium on a high-surface-area support, under a hydrogen atmosphere. The resulting 4-Amino-2,3-xylenol would then be converted to its hydrochloride salt.

Table 2: Performance of Various Catalytic Systems in Related Nitrophenol Hydrogenation
Catalyst SystemSubstrateKey FindingsReference
Palladium/Graphene (Pd/G) NitrophenolsHigher activity and stability compared to commercial Pd/C. rsc.org
Pt on Mesoporous Carbon (Pt/CMK-1) Nitrobenzene84% selectivity to p-aminophenol, outperforming Pt on activated carbon. sigmaaldrich.com
Ru-Pd Dual Active Sites on C3N4 NitrobenzeneHigher production rate than single metal catalysts due to synergistic effects. nih.gov
Raney Nickel 2,3-dichlorophenol derivativeEffective for hydrogenation to form 4-hydroxy-2,3-dichloroaniline with 83% yield. chemicalbook.com
This table summarizes findings from studies on various aminophenol syntheses to illustrate catalytic trends.

Chemical Reactivity and Transformation Studies of 4 Amino 2,3 Xylenol Hydrochloride

Reactions Involving the Aminophenol Functional Groups

The presence of both an amino and a hydroxyl group on the xylenol ring provides multiple sites for chemical modification, leading to a diverse range of potential products.

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com The rate and regioselectivity of these reactions are heavily influenced by the existing substituents on the ring. In the case of 4-Amino-2,3-xylenol (B1198065), the powerful activating and ortho-, para-directing effects of the amino and hydroxyl groups dominate the substitution pattern.

Given that the para position relative to the hydroxyl group is occupied by the amino group, and the positions ortho to the hydroxyl group are substituted with methyl groups, the primary sites for electrophilic attack are the positions ortho and para to the amino group. The hydroxyl group strongly activates the ring, as does the amino group. However, under the acidic conditions often required for the hydrochloride salt or for generating strong electrophiles, the amino group will be protonated to form an ammonium (B1175870) group (-NH3+), which is a deactivating, meta-directing group.

Therefore, the outcome of electrophilic substitution reactions will be highly dependent on the specific reaction conditions. In neutral or basic media, the amino group's directing effect will be prominent, whereas in strongly acidic media, the hydroxyl group and the two methyl groups will primarily dictate the position of substitution.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2).

Halogenation: Introduction of a halogen (e.g., -Br, -Cl).

Sulfonation: Introduction of a sulfonic acid group (-SO3H).

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups.

The table below summarizes the expected major products for the electrophilic substitution on 4-Amino-2,3-xylenol under different conditions.

ReactionReagentsExpected Major Product(s)Directing Influence
BrominationBr2, FeBr35-Bromo-4-amino-2,3-xylenol-OH and -CH3 groups directing ortho and para
NitrationHNO3, H2SO45-Nitro-4-amino-2,3-xylenol-OH and -CH3 groups directing ortho and para
SulfonationFuming H2SO44-Amino-5-sulfo-2,3-xylenol-OH and -CH3 groups directing ortho and para

The primary amino group in 4-Amino-2,3-xylenol is a versatile nucleophile and can undergo a variety of derivatization and coupling reactions. These reactions are fundamental in synthesizing a wide array of compounds with modified properties.

Acylation: The amino group readily reacts with acylating agents such as acid chlorides or anhydrides in the presence of a base to form amides. For instance, reaction with acetyl chloride would yield N-(4-hydroxy-2,3-dimethylphenyl)acetamide. This reaction is often used to protect the amino group during other transformations.

Alkylation: Direct alkylation of the amino group can be achieved using alkyl halides. However, this method can lead to a mixture of mono-, di-, and even tri-alkylated products. Reductive amination, a more controlled method, involves the reaction of the aminoxylenol with an aldehyde or ketone in the presence of a reducing agent.

Diazotization and Azo Coupling: A key reaction of primary aromatic amines is diazotization, which involves treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid. This converts the amino group into a diazonium salt (-N2+). The resulting diazonium salt is a valuable intermediate that can undergo various subsequent reactions, including azo coupling with activated aromatic compounds to form brightly colored azo dyes.

The table below illustrates some common derivatization reactions of the amino group.

Reaction TypeReagentProduct Type
AcylationAcetyl chlorideAmide
AlkylationMethyl iodideMono-, di-, and tri-methylated amine
DiazotizationNaNO2, HClDiazonium salt

The phenolic hydroxyl group of 4-Amino-2,3-xylenol exhibits its own characteristic reactivity, primarily involving reactions as a nucleophile or an acid.

Etherification: The hydroxyl group can be converted into an ether through the Williamson ether synthesis. This involves deprotonating the phenol (B47542) with a base to form a phenoxide ion, which then acts as a nucleophile to attack an alkyl halide. For example, reaction with methyl iodide in the presence of a base like sodium hydroxide (B78521) would yield 4-amino-2,3-dimethylanisole.

Esterification: Phenols can be esterified, though typically less readily than aliphatic alcohols. Reaction with an acid chloride or anhydride (B1165640) in the presence of a base is the most common method. For example, reacting 4-Amino-2,3-xylenol with benzoyl chloride would yield the corresponding benzoate (B1203000) ester at the hydroxyl position, provided the amino group is appropriately protected.

Oxidative Coupling: Phenolic compounds can undergo oxidative coupling reactions, often catalyzed by metal complexes or enzymes, to form dimers or polymers. For 2,6-xylenol, this is a key step in the production of poly(p-phenylene oxide) resins. wikipedia.org While the substitution pattern of 4-Amino-2,3-xylenol is different, similar oxidative coupling pathways could be explored.

Redox Chemistry Investigations of the Compound

The redox behavior of 4-Amino-2,3-xylenol is of significant interest due to the presence of the electron-rich aminophenol system, which is susceptible to oxidation.

Phenols, particularly those with electron-donating substituents like an amino group, are readily oxidized. The oxidation of 4-Amino-2,3-xylenol can lead to the formation of quinone-type structures. The initial step is the oxidation of the hydroquinone-like aminophenol to a quinone-imine.

The oxidation can be effected by a variety of oxidizing agents, including chemical oxidants like ferric chloride or potassium permanganate, or through electrochemical methods. In biological systems, enzymes such as tyrosinase and laccase can catalyze the oxidation of phenols to quinones. nih.gov These quinones are reactive electrophiles and can undergo further reactions, such as Michael addition with nucleophiles or polymerization. nih.gov

The likely oxidation product of 4-Amino-2,3-xylenol is 4-amino-2,3-dimethyl-1,2-benzoquinone or its tautomeric quinone-imine. The stability and subsequent reactivity of this quinone would be influenced by the steric hindrance provided by the adjacent methyl groups.

While the primary focus is often on the oxidation of the aminophenol, the reduction of nitrogen-containing functional groups can also be considered, particularly if the amino group has been modified. For instance, if a nitro group were introduced onto the ring via electrophilic substitution, it could be readily reduced to an amino group using various reducing agents such as tin or iron in acidic media, or through catalytic hydrogenation. This provides a synthetic route to diamino-xylenol derivatives.

If the amino group is converted to a diazonium salt, this group can be reduced to a hydrazine (B178648) derivative or completely removed (dediazoniation) and replaced with a hydrogen atom using reducing agents like hypophosphorous acid.

Mechanistic Elucidation of Key Transformations

The transformation of 4-Amino-2,3-xylenol hydrochloride in chemical reactions is governed by the inherent properties of the substituted benzene (B151609) ring. The amino (-NH2), hydroxyl (-OH), and two methyl (-CH3) groups, along with the hydrochloride salt form, dictate the electronic and steric environment of the molecule, influencing how it interacts with other reagents.

Substituent Effects on Reaction Kinetics and Thermodynamics

The rate and equilibrium of reactions involving this compound are significantly influenced by its substituent groups. The amino and hydroxyl groups are strong activating groups, donating electron density into the aromatic ring through resonance. This enhanced electron density, particularly at the ortho and para positions relative to these groups, can accelerate the rate of electrophilic aromatic substitution reactions.

While specific experimental data for this compound is not widely published, the principles of physical organic chemistry allow for the prediction of these effects. The following table illustrates the expected qualitative impact of the substituents on the kinetics of common aromatic reactions.

Reaction TypeSubstituent GroupExpected Effect on Reaction Rate (k)Thermodynamic Consideration (Equilibrium)
Electrophilic Aromatic Sub.-NH2Strongly ActivatingFavors formation of products
Electrophilic Aromatic Sub.-OHStrongly ActivatingFavors formation of products
Electrophilic Aromatic Sub.-CH3Weakly ActivatingFavors formation of products
Nucleophilic Aromatic Sub.-NH2Strongly DeactivatingDisfavors formation of products
Nucleophilic Aromatic Sub.-OHStrongly DeactivatingDisfavors formation of products
Nucleophilic Aromatic Sub.-CH3Weakly DeactivatingDisfavors formation of products

This table represents generalized expectations based on established principles of physical organic chemistry.

Role of Steric and Electronic Factors in Directing Reactivity

The regioselectivity of reactions involving this compound is a direct consequence of the interplay between steric hindrance and electronic effects. The amino and hydroxyl groups electronically direct incoming electrophiles to the positions ortho and para to them. However, the existing methyl groups and the hydroxyl group itself create steric bulk around the aromatic ring, which can hinder the approach of reactants to certain positions.

For instance, in an electrophilic substitution reaction, the position between the two methyl groups (position 5) is sterically hindered. Similarly, the positions adjacent to the amino and hydroxyl groups are also subject to steric crowding. The ultimate site of reaction will therefore be a compromise between the electronically favored positions and the sterically accessible ones.

The hydrochloride form of the compound also plays a crucial role. The protonated aminium group (-NH3+Cl-) is a meta-directing deactivator. The reaction conditions, particularly the pH, will determine whether the amino group exists in its protonated or free amine form, thus significantly altering the electronic landscape and directing effects of the molecule.

The following table summarizes the combined steric and electronic influences on the probable sites of electrophilic attack on the 4-Amino-2,3-xylenol core structure.

Position on Aromatic RingElectronic Influence (from -NH2 & -OH)Steric HindranceOverall Reactivity Prospect for Electrophilic Attack
5Activated (ortho to -NH2)High (flanked by two -CH3 groups)Low
6Activated (ortho to -OH)Moderate (adjacent to -OH and -CH3)Moderate to High
1 (ipso-position of -OH)-HighLow (substitution requires harsh conditions)
2,3 (ipso-positions of -CH3)-HighLow

This table provides a qualitative assessment of reactivity based on the structural features of the 4-Amino-2,3-xylenol moiety.

Advanced Analytical Characterization and Method Development for 4 Amino 2,3 Xylenol Hydrochloride

Chromatographic Separation and Quantification Methodologies

Chromatography is a cornerstone for the analysis of 4-Amino-2,3-xylenol (B1198065) hydrochloride, enabling its separation from related substances and precise quantification. The choice of chromatographic technique depends on the analytical objective, such as routine purity testing, rapid screening, or in-depth impurity profiling.

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful and versatile technique for the analysis of polar aromatic compounds like 4-Amino-2,3-xylenol hydrochloride. The separation is typically achieved on a non-polar stationary phase (e.g., C18 or C8) with a polar mobile phase. The retention of this compound is governed by its hydrophobic interactions with the stationary phase, while its polar amino and hydroxyl groups, and its salt form, ensure its solubility in the aqueous-organic mobile phase.

The composition of the mobile phase is a critical parameter in developing a selective and robust RP-HPLC method. A typical mobile phase for analyzing aminophenol compounds consists of an aqueous component, an organic modifier, and a pH-adjusting agent. thaiscience.info

Organic Modifier (Acetonitrile): Acetonitrile (B52724) is a common organic modifier used in RP-HPLC due to its low viscosity and UV transparency. Varying the concentration of acetonitrile in the mobile phase directly influences the retention time of this compound. An increase in the acetonitrile percentage will decrease the retention time. Gradient elution, where the concentration of the organic modifier is changed over time, is often employed to achieve optimal separation of the main peak from any early or late-eluting impurities. researchgate.net

Aqueous Component and pH Adjustment (Water with Phosphoric Acid/Formic Acid): The pH of the mobile phase is a crucial factor as it affects the ionization state of the analyte. This compound possesses a basic amino group and an acidic phenolic hydroxyl group. Controlling the pH with acids like phosphoric acid or formic acid is essential to ensure consistent retention and good peak shape. thaiscience.infoptfarm.pl Phosphoric acid is often used to maintain a low pH (typically around 2.5-4.0), which suppresses the ionization of the phenolic hydroxyl group and protonates the amino group, leading to sharp, symmetrical peaks. Formic acid is a volatile alternative, making it suitable for methods that will be transferred to mass spectrometry (MS) detection. sielc.com

A systematic approach to optimization involves evaluating different ratios of acetonitrile and buffered water to achieve the desired resolution and analysis time.

Table 1: Example of an Optimized RP-HPLC Method for this compound Analysis

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 40% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 275 nm sielc.com

| Injection Volume | 10 µL |

RP-HPLC is the method of choice for impurity profiling of this compound. Potential impurities could arise from the synthesis process (e.g., starting materials, intermediates, or by-products) or from degradation. A well-developed HPLC method can separate and quantify these impurities at very low levels, often down to 0.05% or lower, which is critical for quality control. mfd.org.mknih.gov For instance, related isomers or oxidation products can be effectively resolved and monitored. nih.govnih.gov

Furthermore, the principles of analytical RP-HPLC can be scaled up for preparative separation. By using larger columns and higher flow rates, it is possible to isolate and purify larger quantities of this compound. This is particularly useful for obtaining high-purity reference standards or for isolating unknown impurities for subsequent structural elucidation.

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns packed with sub-2 µm particles, which allows for significantly faster analysis times and improved resolution compared to conventional HPLC. For high-throughput screening or in-process controls, UPLC is an invaluable tool. An analysis that might take 20-30 minutes on an HPLC system can often be completed in under 5 minutes using UPLC, without compromising separation quality. The reduced analysis time also leads to a significant decrease in solvent consumption, making it a more environmentally friendly and cost-effective method. The rapid analysis of aromatic amines has been successfully demonstrated using UPLC systems. nih.gov

Table 2: Comparison of Typical RP-HPLC and UPLC Method Parameters

Parameter RP-HPLC UPLC
Particle Size 3.5 - 5 µm < 2 µm
Column Dimensions 150-250 mm x 4.6 mm 50-100 mm x 2.1 mm
Flow Rate 1.0 - 1.5 mL/min 0.4 - 0.6 mL/min
Analysis Time 15 - 30 min 2 - 5 min
System Pressure 1000 - 4000 psi 6000 - 15000 psi

| Solvent Consumption | High | Low |

Gas Chromatography-Mass Spectrometry (GC-MS) offers high separation efficiency and definitive identification capabilities through mass spectral data. However, direct GC analysis of this compound is challenging due to its low volatility and the presence of polar -OH and -NH2 functional groups, which can lead to poor peak shape and thermal degradation in the GC inlet and column. youtube.com Therefore, chemical derivatization is an essential step to increase the volatility and thermal stability of the analyte. nih.gov

Derivatization involves reacting the polar functional groups with a reagent to replace the active hydrogens with non-polar groups. youtube.com Common derivatization strategies for compounds containing hydroxyl and amino groups include:

Silylation: This is a widely used technique where a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replaces the active protons on the hydroxyl and amino groups with trimethylsilyl (B98337) (TMS) groups. youtube.com This process significantly reduces the polarity and increases the volatility of the molecule.

Acylation: Acylating reagents, like trifluoroacetic anhydride (B1165640) (TFAA) or heptafluorobutyric anhydride (HFBA), react with the amino and hydroxyl groups to form stable, volatile fluoroacyl derivatives. These derivatives are also highly responsive to electron capture detection (ECD) if available.

The derivatized 4-Amino-2,3-xylenol can then be readily analyzed by GC-MS, allowing for the separation of isomers and the confirmation of its identity based on the characteristic fragmentation pattern of its derivative in the mass spectrum. chemicalbook.comnih.gov The separation of xylenol isomers has been effectively demonstrated using specialized GC columns. sigmaaldrich.com

Table 3: Common Derivatization Reagents for GC-MS Analysis of Aminophenols

Reagent Class Example Reagent Target Functional Groups Key Advantages
Silylation BSTFA, MSTFA -OH, -NH2, -COOH, -SH Forms volatile and thermally stable derivatives; widely applicable. youtube.com
Acylation TFAA, HFBA -OH, -NH2 Creates highly volatile derivatives; enhances detectability with ECD.

| Alkylation | Trimethylanilinium hydroxide (B78521) (TMAH) | -OH, -COOH, -NH2 | Can be used for "on-column" methylation. |

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) for Separation and Analysis

Molecular Spectroscopy for Structural Confirmation and Electronic Properties

Molecular spectroscopy provides invaluable information about the molecular structure, functional groups, and electronic properties of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are primary tools for unambiguous structure elucidation. ¹H NMR would provide information on the number and connectivity of protons, including the distinct signals for the aromatic protons and the methyl groups. ¹³C NMR would show the number of unique carbon atoms in the molecule, confirming the presence of the dimethyl-substituted benzene (B151609) ring.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of 4-Amino-2,3-xylenol would exhibit characteristic absorption bands for the O-H stretch of the phenolic group, N-H stretching of the primary amine, C-N stretching, and aromatic C-H and C=C stretching vibrations. An IR spectrum for the related compound 4-amino-3-methylphenol (B1666317) is available in the NIST Chemistry WebBook, showing characteristic peaks that would be similar to those expected for 4-Amino-2,3-xylenol. nist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The aromatic ring with the amino and hydroxyl substituents constitutes a chromophore that absorbs UV radiation. The wavelength of maximum absorbance (λmax) is characteristic of the compound's electronic structure and can be used for quantification purposes in HPLC analysis.

Table 4: Expected Spectroscopic Data for 4-Amino-2,3-xylenol

Technique Expected Observations
¹H NMR Signals corresponding to aromatic protons, protons of the -NH2 and -OH groups, and two distinct singlets for the two methyl groups.
¹³C NMR Resonances for the eight distinct carbon atoms in the molecule, including the two methyl carbons and the six aromatic carbons.
IR Spectroscopy Broad O-H stretch (~3200-3600 cm⁻¹), N-H stretches (~3300-3500 cm⁻¹), C-O stretch (~1200-1300 cm⁻¹), and aromatic C=C stretches (~1450-1600 cm⁻¹). nist.gov
UV-Vis Spectroscopy Absorbance maxima in the UV region characteristic of a substituted aminophenol, useful for detection in HPLC. sielc.com

| Mass Spectrometry | A molecular ion peak corresponding to the mass of the free base (C₈H₁₁NO, MW: 137.18) and a characteristic fragmentation pattern. chemicalbook.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms. For this compound, NMR analysis would confirm the substitution pattern on the aromatic ring and the nature of the functional groups.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl groups. The aromatic region would likely display two doublets, corresponding to the two adjacent protons on the benzene ring. The chemical shifts of these protons are influenced by the electron-donating hydroxyl group and the electron-withdrawing ammonium (B1175870) group. The two methyl groups, being in different positions relative to the other substituents, may have slightly different chemical shifts. The protons of the ammonium group would likely appear as a broad singlet, and the phenolic proton signal might also be broad and its position dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide complementary information, with distinct signals for each of the eight carbon atoms in the molecule. The chemical shifts of the aromatic carbons would be characteristic of the substitution pattern. The carbons bearing the hydroxyl and ammonium groups would show shifts indicative of these functional groups. The two methyl carbons would also be clearly identifiable in the aliphatic region of the spectrum.

Predicted ¹H and ¹³C NMR Data for a Related Compound (2,3-Dimethylphenol)

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH6.6 - 7.1115 - 130
C-OH-150 - 155
C-CH₃-120 - 140
CH₃2.1 - 2.315 - 20

Note: Data is predictive for a related structure and may vary for this compound, especially due to the presence of the amino/ammonium group.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the O-H, N-H, C-H, C=C, and C-O bonds.

The spectrum of the hydrochloride salt will show features of the protonated amine (ammonium ion). The N-H stretching vibrations of the -NH3+ group are expected to appear as a broad band in the range of 2800-3200 cm⁻¹. The O-H stretching of the phenolic group will also be present, likely as a broad band around 3200-3600 cm⁻¹. Aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹. The C=C stretching vibrations of the aromatic ring will give rise to several peaks in the 1450-1600 cm⁻¹ region. Bending vibrations for N-H (from the ammonium group) would be expected around 1500-1620 cm⁻¹. The C-O stretching of the phenol (B47542) will likely appear in the 1200-1260 cm⁻¹ region.

Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
Phenolic O-HStretching3200 - 3600 (broad)
Ammonium N-HStretching2800 - 3200 (broad)
Aromatic C-HStretching3000 - 3100
Aromatic C=CStretching1450 - 1600
Ammonium N-HBending1500 - 1620
Phenolic C-OStretching1200 - 1260

UV-Visible Spectrophotometry for Electronic Transitions and Solution-Phase Properties

UV-Visible spectrophotometry measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The UV-Vis spectrum of this compound in a suitable solvent, such as water or ethanol (B145695), would be characterized by one or more absorption maxima (λ_max).

The electronic transitions are typically π → π* and n → π* transitions associated with the aromatic ring and the non-bonding electrons of the oxygen and nitrogen atoms. The presence of the hydroxyl and amino groups, both auxochromes, is expected to shift the absorption maxima to longer wavelengths (a bathochromic shift) compared to unsubstituted benzene. The exact position of the absorption bands will be sensitive to the pH of the solution, as the protonation state of the amino and hydroxyl groups affects the electronic properties of the molecule. For instance, in acidic solution, the amino group is protonated, which can lead to a hypsochromic (blue) shift compared to the neutral form. A study on 4-aminophenol (B1666318) showed a UV absorption maximum at approximately 230 nm and another around 290 nm, which shifted depending on the solution conditions. researchgate.net

Expected UV-Visible Absorption Data

Compound Solvent λ_max (nm) Transition Type
4-Aminophenol (related compound)Water~230, ~290π → π
This compoundProtic SolventExpected in the range of 230-300 nmπ → π

Electrochemical Characterization and Voltammetric Studies of Related Aminophenols

The electrochemical behavior of aminophenols is of significant interest, and techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are used to study their redox processes. While specific data for this compound is scarce, extensive research on related compounds, particularly p-aminophenol (4-aminophenol), provides a solid framework for understanding its electrochemical characteristics.

The electrochemical oxidation of aminophenols generally involves the transfer of electrons and protons from the amino and hydroxyl groups. researchgate.netmdpi.com For p-aminophenol, the oxidation is typically a two-electron, two-proton process that results in the formation of p-quinoneimine. researchgate.net This process is often quasi-reversible or irreversible, depending on the electrode material, pH, and scan rate. nih.govacademie-sciences.fr

Studies have shown that the oxidation of aminophenols is highly dependent on the pH of the supporting electrolyte. nih.gov The peak potential for oxidation often shifts to less positive values as the pH increases, indicating the involvement of protons in the reaction mechanism. nih.gov The electrode material also plays a crucial role. Modified electrodes, such as those incorporating carbon nanotubes or other nanomaterials, have been shown to enhance the electrochemical response and lower the oxidation potential for aminophenols. nih.gov

The relative position of the amino and hydroxyl groups on the aromatic ring influences the electrochemical behavior. Ortho- and para-aminophenols are generally more easily oxidized than the meta isomer due to the resonance stabilization of the resulting quinoneimine intermediate. researchgate.net

Typical Voltammetric Data for p-Aminophenol (a related aminophenol)

Technique Electrode Supporting Electrolyte (pH) Observation Reference
Cyclic VoltammetryGlassy Carbon ElectrodePhosphate Buffer (pH 7.0)Quasi-reversible redox peaks acs.org
Cyclic VoltammetryCarbon Paste ElectrodePhosphate Buffer (pH 7.5)Oxidation peak current increases with concentration researchgate.net
Differential Pulse VoltammetryActivated Glassy Carbon ElectrodePhosphate Buffer (pH 6.0)Well-defined oxidation peak at ~0.12 V acs.org

Theoretical and Computational Investigations of 4 Amino 2,3 Xylenol Hydrochloride

Quantum Chemical Studies on Molecular Structure and Energetics

Quantum chemical studies are fundamental to predicting the geometric and electronic properties of a molecule. These computational methods allow for the detailed examination of bond lengths, angles, and the distribution of electrons, which are crucial for understanding molecular behavior.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed for geometry optimization, where the lowest energy arrangement of atoms in a molecule is determined, and for calculating various electronic properties. researchgate.net

For 4-Amino-2,3-xylenol (B1198065) hydrochloride, DFT calculations would begin with defining a starting molecular structure. The geometry is then optimized by finding the minimum on the potential energy surface, which corresponds to the most stable three-dimensional structure. During this process, key parameters such as bond lengths, bond angles, and dihedral angles are refined.

Once the optimized geometry is obtained, the electronic structure can be analyzed. This includes calculating the distribution of electron density, molecular orbital energies, and electrostatic potential. These calculations provide insights into the molecule's polarity, and regions susceptible to electrophilic or nucleophilic attack. Studies on similar aminophenol derivatives often utilize the B3LYP functional with a 6-31G* basis set to achieve a balance between accuracy and computational cost. researchgate.net

Table 1: Typical Parameters for DFT Calculations on Aminophenol-like Compounds

ParameterDescriptionTypical Application
Method The specific functional used for the calculation.B3LYP is a common hybrid functional that combines Hartree-Fock theory with DFT. researchgate.net
Basis Set The set of mathematical functions used to represent the electronic wave function.6-31G* or higher basis sets (e.g., 6-311++G(d,p)) are frequently used for organic molecules to provide accurate results.
Solvent Model A computational model to simulate the effects of a solvent on the molecule.A Polarizable Continuum Model (PCM) can be used to simulate an aqueous environment for the hydrochloride salt.
Task The type of calculation to be performed.'Opt' for geometry optimization followed by 'Freq' for frequency calculations to confirm a true minimum.

Conformational Analysis and Relative Stability of Isomers

Molecules can exist in different spatial arrangements called conformations, which can interconvert through rotation around single bonds. Conformational analysis involves identifying the stable conformers and determining their relative energies. For 4-Amino-2,3-xylenol, rotations around the C-O bond of the hydroxyl group and the C-N bond of the amino group can lead to different conformers.

Molecular Reactivity and Mechanistic Pathway Predictions

Theoretical chemistry is instrumental in predicting how and why chemical reactions occur. By analyzing the electronic properties and modeling the reaction pathways, chemists can gain a deeper understanding of a compound's reactivity and the mechanisms of its transformations.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor.

The energy of the HOMO is related to the ionization potential and indicates the molecule's ability to donate electrons. A higher HOMO energy suggests a better electron donor. The energy of the LUMO is related to the electron affinity and signifies the molecule's ability to accept electrons; a lower LUMO energy indicates a better electron acceptor. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. researchgate.net

For 4-Amino-2,3-xylenol, FMO analysis would reveal how the interplay of the electron-donating amino and methyl groups and the hydroxyl group affects the energies and distributions of these frontier orbitals, thereby predicting its reactivity in various chemical environments.

Table 2: Interpretation of Frontier Molecular Orbital Properties

FMO PropertyIndication
High HOMO Energy Stronger tendency to donate electrons (nucleophilic).
Low LUMO Energy Stronger tendency to accept electrons (electrophilic).
Small HOMO-LUMO Gap High chemical reactivity, low kinetic stability.
Large HOMO-LUMO Gap Low chemical reactivity, high kinetic stability.

Characterization of Transition States and Intermediates in Chemical Reactions

Chemical reactions proceed from reactants to products through a high-energy state known as the transition state. ucsb.edu This is a fleeting molecular configuration at the peak of the energy barrier that separates reactants and products. Characterizing the structure and energy of the transition state is crucial for understanding the reaction mechanism and calculating the activation energy. ucsb.edu

Computational methods, such as synchronous transit-guided quasi-Newton (QST2) or Berny optimization algorithms, are used to locate these transition states, which are first-order saddle points on the potential energy surface. ucsb.edu For a potential reaction of 4-Amino-2,3-xylenol, such as its oxidation or its use as an intermediate in dye synthesis, these methods could be used to model the transition state. cymitquimica.com The calculations would provide the geometry of the transition state and its energy, which is essential for determining the reaction's feasibility and rate. The analysis can also identify any reaction intermediates—stable species that are formed and consumed during the reaction.

Thermodynamic and Kinetic Studies of Compound Transformations

Thermodynamics and kinetics govern the outcome and speed of chemical reactions, respectively. youtube.comkhanacademy.org

Thermodynamics deals with the relative stability of reactants and products, indicated by the change in Gibbs free energy (ΔG). A negative ΔG signifies a spontaneous reaction that favors the products at equilibrium. youtube.com

Kinetics relates to the rate of the reaction, which is determined by the height of the activation energy barrier (Ea)—the energy difference between the reactants and the transition state. youtube.com

Computational chemistry allows for the calculation of these thermodynamic and kinetic parameters. For a transformation involving 4-Amino-2,3-xylenol, such as its acetylation to form a new amide, theoretical calculations can predict the reaction's spontaneity and rate. uwaterloo.ca By calculating the energies of the reactants, transition state, and products, one can construct a reaction energy profile. This profile visually represents the energy changes throughout the reaction, providing a comprehensive understanding of both the thermodynamic and kinetic aspects of the transformation. youtube.com

Spectroscopic Property Simulations and Validation with Experimental Data

A crucial application of computational chemistry is the prediction of spectra, which can be compared with experimental results to validate both the computational model and the experimental findings. This synergy is vital for the accurate structural elucidation and characterization of molecules.

Computational methods are frequently used to simulate vibrational (Infrared and Raman) and electronic (UV-Visible) spectra. nih.govrsc.org These simulations are typically performed using quantum chemical calculations, which can model the molecular vibrations and electronic transitions that give rise to spectroscopic signals. nih.govmdpi.com

Vibrational Spectra (IR and Raman): Theoretical vibrational spectra are often calculated using methods like DFT. These calculations can predict the frequencies and intensities of vibrational modes, which correspond to the stretching, bending, and torsional motions of the molecule's chemical bonds. For related heterocyclic compounds, DFT has been used to assign specific bands in the experimental spectra, such as N-H, C=S, and CH=N vibrations. mdpi.com The combination of theoretical and experimental approaches allows for a more confident assignment of complex spectra. nih.gov

Electronic Spectra (UV-Vis): The simulation of electronic spectra involves calculating the energies of electronic transitions between the ground state and various excited states of a molecule. Vibronic coupling, which is the interaction between electronic and vibrational transitions, is a key factor in determining the shape and structure of these spectra. mdpi.com Computational models can account for these couplings to produce realistic spectral profiles. rsc.org For complex molecules, researchers often benchmark several computational methods to find the one that best reproduces experimental band shapes and positions. rsc.org

Below is a hypothetical table illustrating the kind of data that would be generated from a comparative analysis of experimental versus computationally predicted vibrational frequencies for 4-Amino-2,3-xylenol.

Table 1: Comparison of Hypothetical Experimental and Calculated Vibrational Frequencies (cm⁻¹) for 4-Amino-2,3-xylenol

Vibrational Mode AssignmentHypothetical Experimental Frequency (cm⁻¹)Hypothetical Calculated Frequency (cm⁻¹)
O-H Stretch34003415
N-H Asymmetric Stretch33503360
N-H Symmetric Stretch32803295
Aromatic C-H Stretch30503065
C-N Stretch13001310
C-O Stretch12501260

Studies on Intermolecular Interactions and Surface Adsorption (e.g., with graphene in related systems)

The study of intermolecular interactions is critical for understanding how molecules like 4-Amino-2,3-xylenol hydrochloride behave in solution or when interacting with surfaces. This is particularly relevant for applications in materials science and environmental science.

Research on related phenolic compounds and their interaction with carbon nanomaterials like graphene and carbon nanotubes (CNTs) provides a framework for understanding the potential behavior of 4-Amino-2,3-xylenol. acs.orgnih.gov The adsorption of aromatic compounds onto these surfaces is often driven by a combination of forces. nih.gov

Key interactions include:

π-π Interactions: The aromatic ring of the xylenol molecule can interact with the hexagonal lattice of graphene or the surface of CNTs. acs.org Studies have shown that electron-donating substituents on an aromatic ring, such as hydroxyl (-OH) and amino (-NH2) groups, can strengthen this π-π interaction, enhancing adsorption affinity. nih.gov

Hydrogen Bonding: The hydroxyl and amino groups can act as hydrogen bond donors, interacting with functional groups on a surface or with solvent molecules. nih.gov

Studies on the adsorption of various phenols on CNTs have demonstrated that sorption affinity is enhanced by the presence of -OH groups. nih.gov For example, the adsorption capacity was observed to increase in the order of phenol (B47542) (one -OH group) < catechol (two -OH groups) < pyrogallol (B1678534) (three -OH groups). nih.gov This suggests that the hydroxyl and amino groups on 4-Amino-2,3-xylenol would play a significant role in its adsorption onto carbon-based materials. Furthermore, the functionalization of graphene with amino groups has been shown to facilitate interactions through electrostatic forces. rsc.org The covalent functionalization of graphene oxide with aminophenol has also been reported, indicating the potential for strong chemical bonding. spast.org

The table below summarizes the types of interactions that would be investigated in a computational study of 4-Amino-2,3-xylenol on a graphene surface.

Table 2: Potential Intermolecular Interactions of 4-Amino-2,3-xylenol with a Graphene Surface

Interaction TypeDescriptionRelevant Functional Groups
π-π StackingInteraction between the electron clouds of the aromatic ring and the graphene surface.Aromatic Ring
Hydrogen BondingFormation of hydrogen bonds between the molecule and functional groups on a modified graphene surface (or with adsorbed water).Amino (-NH₂) and Hydroxyl (-OH) groups
Van der Waals ForcesGeneral non-covalent forces contributing to the overall physical adsorption.Entire Molecule
Electrostatic InteractionsAttractive or repulsive forces depending on the charge state of the molecule and the surface.Ionized Amino Group (-NH₃⁺)

Derivatization and Functionalization Strategies for 4 Amino 2,3 Xylenol Hydrochloride

Synthesis of Novel Derivatives for Enhanced Chemical Properties

The synthesis of new derivatives from 4-Amino-2,3-xylenol (B1198065) hydrochloride is a key strategy to unlock its full potential. By introducing new chemical moieties, researchers can fine-tune the molecule's electronic, steric, and spectroscopic characteristics to suit a variety of applications, from creating vibrant dyes to developing highly specific research tools.

Formation of Azo Compounds from Aminophenol Precursors for Chromogenic Applications

Azo dyes, characterized by the functional group R−N=N−R′, are a significant class of synthetic colorants that constitute a large portion of the dyes used in the textile and food industries. wikipedia.org These compounds are prized for their vivid colors, which arise from the extensive π-delocalization across the molecule. wikipedia.org The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine, such as an aminophenol, followed by coupling with a suitable aromatic partner. nih.gov This process allows for the creation of a diverse palette of colors, including reds, oranges, and yellows. wikipedia.org

The general scheme for producing azo dyes from aminophenol precursors involves two main steps:

Diazotization: The primary aromatic amine is treated with a source of nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt.

Azo Coupling: The diazonium salt is then reacted with a coupling component, which can be another aromatic amine or a phenol (B47542), to form the azo compound.

The specific properties of the resulting azo dye, such as its color and solubility, are determined by the chemical structures of both the diazo component and the coupling component. ontosight.ai For instance, the presence of sulfonic acid groups can increase water solubility. ontosight.ai

While specific examples detailing the use of 4-Amino-2,3-xylenol as the precursor for commercially available azo dyes are not prevalent in the reviewed literature, its chemical structure as a primary aromatic aminophenol makes it a suitable candidate for this type of reaction. The amino group can be diazotized and subsequently coupled to generate novel azo compounds with potential applications as dyes and pigments. The resulting dyes could find use in textiles, printing, and as indicators. wikipedia.orgnih.gov It is important to note that the safety of any new azo dye would need to be carefully assessed, as some can cleave to form potentially carcinogenic aromatic amines. industrialchemicals.gov.au

Introduction of Additional Functional Groups for Targeted Research Applications

The introduction of additional functional groups onto the 4-Amino-2,3-xylenol hydrochloride scaffold is a powerful strategy for creating derivatives with tailored properties for specific research applications. This functionalization can be achieved through various chemical reactions targeting the amino and hydroxyl groups, as well as the aromatic ring.

For instance, the amino group can be modified to introduce moieties that enhance biological activity or serve as a handle for further conjugation. One example of such modification is the synthesis of sulfonamide derivatives, which are known to exhibit a wide range of biological activities. nih.gov By reacting the amino group of a molecule with a sulfonyl chloride, a stable sulfonamide linkage is formed. This approach has been used to develop potent and selective enzyme inhibitors. nih.gov

Furthermore, the phenolic hydroxyl group can be a site for introducing other functionalities. For example, ether or ester linkages can be formed to attach various substituents that can modulate the compound's solubility, lipophilicity, or interaction with biological targets.

The aromatic ring itself can also be functionalized, for example, through electrophilic aromatic substitution reactions, to introduce groups that can act as reporters or alter the electronic properties of the molecule. This has been demonstrated in the functionalization of graphene oxide with aminothiophenol, where the amino group is used to attach the molecule to a larger structure, thereby imparting new properties to the material. researchgate.net

The ability to introduce a variety of functional groups allows for the creation of a library of derivatives from a single precursor like this compound. These derivatives can then be screened for desired activities in various research areas, including medicinal chemistry and materials science. nih.gov

Applications in Chemical Sensing and Probe Development

The unique chemical structure of this compound and its derivatives makes them valuable building blocks for the development of chemical sensors and probes. Their ability to undergo specific chemical reactions that result in a detectable signal, such as a color change or fluorescence, is key to their utility in this field.

Development of Spectrophotometric Reagents and Indicators

Spectrophotometric methods are widely used for the quantitative analysis of various substances due to their simplicity, speed, and cost-effectiveness. The development of new reagents that react with specific analytes to produce a colored product is an active area of research. Aminophenols are known to participate in oxidative coupling reactions, which can be exploited for the development of such reagents. researchgate.net

For example, the reaction of certain phenolic compounds with 4-aminoantipyrine (B1666024) in the presence of an oxidizing agent and an alkaline medium forms a colored product that can be measured spectrophotometrically. researchgate.net While a specific method using 4-Amino-2,3-xylenol was not found, its structural similarity to other reactive phenols suggests its potential in similar applications.

Another approach involves the diazotization of an aromatic amine and subsequent coupling to form an azo dye, where the color intensity is proportional to the concentration of the analyte. researchgate.net This principle can be applied to develop spectrophotometric methods for the determination of various compounds.

Luminol, a compound with a similar 5-amino-2,3-dihydro-1,4-phthalazinedione structure, is a well-known chemiluminescent reagent used in a wide range of analytical applications, including immunoassays and the detection of macromolecules like proteins and DNA. nih.gov The high sensitivity and selectivity of luminol-based detection methods highlight the potential of related amino-functionalized aromatic compounds in developing advanced analytical tools. nih.gov

The development of such reagents and indicators based on this compound could lead to new and improved methods for the analysis of important analytes in various fields, including clinical chemistry and environmental monitoring.

Derivatization for Improved Analytical Detection and Separation in Complex Matrices

In analytical chemistry, especially in techniques like high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), derivatization is often employed to enhance the detection and separation of analytes in complex samples. actascientific.com This is particularly important for compounds that lack a strong chromophore or fluorophore, or for the separation of chiral molecules. actascientific.com

Primary amines, such as the amino group in this compound, are common targets for derivatization. nih.gov Reagents like o-phthalaldehyde (B127526) (OPA) can react with primary amines in the presence of a thiol to form fluorescent derivatives, significantly improving their detection limits in fluorescence-based detection methods. actascientific.com Other derivatizing agents, such as dansyl chloride and 9-fluorenylmethyl-chloroformate (FMOC), are also widely used for the analysis of amino acids and other primary and secondary amines. actascientific.com

For the separation of enantiomers, chiral derivatizing agents are used to convert the enantiomers into diastereomers, which can then be separated on a standard achiral stationary phase. nih.govresearchgate.net Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide) and its analogs are well-known chiral derivatizing agents for amino acids. nih.govresearchgate.net

While specific applications of this compound as a derivatizing agent or being derivatized for analysis were not explicitly detailed in the search results, its primary amine and phenolic hydroxyl groups make it amenable to a wide range of derivatization reactions. This suggests its potential for use in developing new analytical methods for the sensitive and selective determination of various compounds in complex matrices.

Incorporation into Advanced Organic Architectures and Functional Materials (e.g., via SuFEx Click Chemistry)

The incorporation of this compound into larger, more complex organic structures is a promising avenue for creating advanced materials with novel properties and functionalities. One powerful tool for achieving this is Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) click chemistry.

SuFEx is a set of near-perfect, reliable reactions that are modular, wide in scope, and based on the reactivity of high-valent sulfur fluorides. nih.gov A key feature of SuFEx is its ability to connect molecular building blocks with high efficiency and specificity. nih.gov The primary amino group of this compound makes it an excellent candidate for participation in SuFEx reactions.

Specifically, primary amines can react with thionyl tetrafluoride (SOF₄) to form iminosulfur oxydifluorides (R-N=SOF₂). nih.govnih.gov These resulting structures are themselves versatile hubs for further functionalization, as the two remaining fluorine atoms can be sequentially replaced by other nucleophiles, creating three-dimensional covalent structures. nih.gov This multidimensional "clicking" capability allows for the construction of complex and diverse molecular architectures from a simple starting material. nih.gov

The SuFEx methodology has been shown to be compatible with a wide range of functional groups and can be performed under mild, biocompatible conditions, even in aqueous solutions. nih.gov This opens up the possibility of using this compound to build functional materials for biological applications, such as bioconjugation to proteins and DNA. nih.gov

Furthermore, the phenolic hydroxyl group of 4-Amino-2,3-xylenol could also participate in SuFEx reactions, for example, by reacting with a sulfuryl fluoride (SO₂F₂) or a sulfonyl fluoride. This dual reactivity of the amino and hydroxyl groups provides even greater flexibility in designing and synthesizing advanced materials.

The integration of this compound into polymers, dendrimers, or other macromolecular structures via SuFEx or other polymerization techniques could lead to materials with tailored optical, electronic, or mechanical properties for applications in areas such as organic electronics, coatings, and drug delivery.

Coordination Chemistry of 4 Amino 2,3 Xylenol Hydrochloride and Its Derivatives

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with aminophenol-type ligands typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Formation of Complexes with Transition Metals (e.g., Mo, Cu, Ni, Zn, Fe, Pb)

Transition metal complexes of aminophenol derivatives are generally synthesized by mixing the ligand with a metal salt (e.g., chlorides, acetates, sulfates) in a solvent like ethanol (B145695) or methanol (B129727). The reaction mixture is often refluxed to facilitate complex formation. The resulting metal complexes may precipitate out of the solution upon cooling or after adjusting the pH.

While specific examples with 4-Amino-2,3-xylenol (B1198065) hydrochloride are not readily found, studies on related aminophenol ligands have demonstrated the formation of complexes with a wide array of transition metals including copper(II), nickel(II), zinc(II), iron(II/III), and lead(II). The stoichiometry of the resulting complexes (metal-to-ligand ratio) can vary depending on the reaction conditions and the nature of the metal ion and the ligand.

Structural Elucidation of Coordination Compounds (e.g., Distorted Octahedral Geometry)

The geometric arrangement of ligands around the central metal ion in aminophenol complexes is often determined using techniques like X-ray crystallography. In many documented cases of transition metal complexes with bidentate aminophenol-type ligands, a distorted octahedral geometry is observed. This typically involves two or three ligand molecules coordinating to the metal center, with additional coordination sites being occupied by solvent molecules or counter-ions.

For instance, in a hypothetical bis(4-amino-2,3-xylenolato)metal(II) complex, the two bidentate ligands would occupy four coordination sites, and the remaining two sites in an octahedral geometry could be filled by water molecules or other coordinating species. The steric bulk of the methyl groups in 4-Amino-2,3-xylenol could contribute to the distortion from a perfect octahedral geometry. Other possible geometries, such as square planar or tetrahedral, might also be adopted depending on the metal ion and the specific ligand structure.

Physico-chemical Characterization of Metal Chelates (e.g., Molar Conductance, Magnetic Susceptibility)

The characterization of newly synthesized metal complexes involves a variety of physico-chemical techniques to determine their properties.

Molar Conductance: Molar conductance measurements in a suitable solvent (e.g., DMF, DMSO) are used to determine the electrolytic nature of the complexes. Low molar conductance values typically indicate non-electrolytic complexes, where the counter-ions are coordinated to the metal center. Higher values suggest that the counter-ions are not coordinated and the complex is ionic.

Magnetic Susceptibility: Magnetic susceptibility measurements at room temperature provide information about the number of unpaired electrons in the metal center, which in turn helps in determining the geometry of the complex. For example, octahedral Ni(II) complexes are expected to have magnetic moments in the range of 2.9-3.4 B.M., while square planar Ni(II) complexes are diamagnetic (0 B.M.).

Metal IonPotential GeometryExpected Magnetic Moment (B.M.)
Cu(II) Distorted Octahedral / Square Planar~1.7 - 2.2
Ni(II) Octahedral~2.9 - 3.4
Square PlanarDiamagnetic
Fe(II) Octahedral (High Spin)~4.9 - 5.5
Fe(III) Octahedral (High Spin)~5.9
Zn(II) Octahedral / TetrahedralDiamagnetic

This table presents hypothetical magnetic moment values for potential complexes of 4-Amino-2,3-xylenol with various transition metals based on common coordination geometries.

Further characterization is typically carried out using spectroscopic methods such as FT-IR to identify the coordination sites of the ligand, UV-Vis spectroscopy to study the electronic transitions within the complex, and NMR spectroscopy for diamagnetic complexes to elucidate the structure in solution.

Exploration of Metal Complex Applications in Chemical Research

The applications of metal complexes derived from aminophenol and its substituted analogs are diverse, with significant research focused on their catalytic and chromogenic properties. These applications stem from the ability of the aminophenol ligand to stabilize various oxidation states of the metal center and to participate in electron transfer processes.

Metal complexes of aminophenol derivatives have emerged as potent catalysts in a variety of organic transformations. The presence of both an amino and a hydroxyl group in the ligand framework allows for strong chelation to the metal ion, creating a stable yet reactive catalytic center. The electronic nature of the substituents on the aromatic ring of the aminophenol ligand can be tuned to modulate the catalytic activity of the metal complex. researchgate.net

Research into the catalytic applications of aminophenol-based metal complexes has shown their efficacy in several key reaction types:

Oxidation Reactions: Transition metal complexes with aminophenol-type ligands have been widely investigated as catalysts for oxidation reactions. nih.govrsc.org For instance, manganese(III) complexes of Schiff base ligands derived from substituted aminophenols have demonstrated the ability to catalyze the aerobic oxidation of substrates like 2-aminophenol (B121084) and 3,5-di-tert-butylcatechol. nih.gov Similarly, copper(II) complexes have been shown to effectively catalyze the aerial oxidation of 2-aminophenol to 2-aminophenoxazine-3-one, mimicking the function of the enzyme phenoxazinone synthase. rsc.orgiitkgp.ac.in The catalytic cycle often involves the formation of a complex-substrate adduct, followed by intramolecular electron transfer. nih.gov

C-H Amination: Palladium complexes featuring redox-active aminophenol-based ligands have been successfully employed in catalytic C-H amination reactions of organic azides. The reaction proceeds through the formation of an open-shell palladium-nitrene adduct, facilitated by single electron transfer from the ligand to the substrate.

Coupling Reactions: The redox-active nature of aminophenol ligands has been harnessed in C-C coupling reactions. These ligands can act as electron reservoirs, facilitating multi-electron transformations at the metal center.

Table 1: Examples of Catalytic Activity of Aminophenol-Based Metal Complexes This table presents data for related aminophenol complexes to illustrate potential applications, as specific data for 4-Amino-2,3-xylenol hydrochloride complexes is not available in the reviewed literature.

Metal Complex SystemSubstrateProductCatalytic TransformationReference
Mononuclear Copper(II) Complexes2-Aminophenol2-Aminophenoxazine-3-oneAerobic Oxidation rsc.orgiitkgp.ac.in
Supramolecular Dimeric Mn(III) Complexes2-Aminophenol2-Aminophenoxazin-3-oneAerobic Oxidation nih.gov
Cobalt(III) Complexes with N3O Schiff BaseSubstituted o-AminophenolsOxidized ProductsAerobic Oxidation ua.pt
Palladium(II) with Phosphine-Aminophenol LigandDiphenyldisulfideThiolate-Bridged Dinuclear Palladium ComplexHomolytic Bond Activation

The interaction of metal ions with chromogenic ligands, which results in a color change, forms the basis of their application as colorimetric sensors. nih.gov Metal complexes of aminophenol derivatives have shown promise as chromogenic agents due to the significant changes in their UV-visible absorption spectra upon complexation with metal ions or interaction with specific analytes. impactfactor.orgnih.gov

The color of these complexes arises from electronic transitions, primarily d-d transitions within the metal center and charge-transfer transitions between the metal and the ligand. The position and intensity of these absorption bands are sensitive to the nature of the metal ion, the ligand structure, and the coordination environment. impactfactor.orgresearchgate.net

Colorimetric Sensors: Schiff bases derived from aminophenols are widely used in the design of colorimetric chemosensors for the detection of various metal cations and anions. nih.gov The binding of an analyte to the metal complex can induce a distinct color change, enabling visual detection. For instance, colorimetric sensor arrays based on gold nanoparticles and amino acids have been developed for the identification of toxic metal ions in water. researchgate.net While not directly involving pre-formed aminophenol complexes, this demonstrates the principle of using metal-ligand interactions for colorimetric sensing.

Dyes and Pigments: Metal complex colorants are utilized in various industries, particularly for textiles, due to their high stability and vibrant colors. bibliotekanauki.pl While the direct use of this compound in the formation of such dyes is not extensively documented beyond its role as a hair dye component, the general principles of metal complex dye chemistry suggest its potential. The formation of a coordination complex can significantly enhance the tinctorial strength and fastness properties of the organic chromophore.

Table 2: Spectral Properties of Representative Metal Complexes with Amine-Containing Ligands This table provides illustrative data for metal complexes with related ligands, as specific spectral data for this compound complexes is not available in the reviewed literature.

Metal ComplexLigand SystemSolventAbsorption Maxima (λmax, nm)Type of TransitionReference
[Ni(L)2(H2O)2]Cl2N1,N4-bis(4-chlorophenyl)succinamideNot Specified686, 774d-d impactfactor.org
[Co(L)2(H2O)2]Cl2N1,N4-bis(4-chlorophenyl)succinamideNot Specified598, 678d-d impactfactor.org
[Cu(L)2(H2O)2]Cl2N1,N4-bis(4-chlorophenyl)succinamideNot Specified655, 765d-d impactfactor.org

Emerging Research Directions and Future Perspectives for 4 Amino 2,3 Xylenol Hydrochloride

Role in the Development of New Organic Synthesis Methodologies

The bifunctional nature of 4-Amino-2,3-xylenol (B1198065) hydrochloride, possessing both a nucleophilic amino group and a phenolic hydroxyl group, renders it a versatile building block in organic synthesis. cymitquimica.com This dual reactivity allows for selective chemical transformations at either site, paving the way for the construction of a diverse array of more complex molecules. The strategic protection and deprotection of these functional groups would enable chemists to orchestrate multi-step syntheses, leading to novel compounds with potential applications in fields such as medicinal chemistry and materials science.

The aromatic ring of 4-Amino-2,3-xylenol hydrochloride is activated by the electron-donating amino and hydroxyl groups, suggesting a propensity for electrophilic aromatic substitution reactions. This characteristic could be harnessed to introduce a variety of substituents onto the benzene (B151609) ring, thereby creating a library of derivatives with tailored properties. Aminophenols are recognized precursors for the synthesis of various heterocyclic compounds, which are pivotal scaffolds in numerous pharmaceuticals and functional materials. nih.govelsevierpure.comnih.gov Although specific research on the utilization of this compound for synthesizing heterocycles like benzoxazoles is not widely reported, its structure strongly suggests its suitability as a starting material for such transformations.

Table 1: Potential Synthetic Transformations of this compound

Reaction ClassPotential Product TypeSignificance
N-Acylation / N-AlkylationAmides / Substituted AminesIntroduces new functional groups and modifies steric/electronic properties.
O-Acylation / O-AlkylationEsters / EthersAlters solubility, reactivity, and potential for further functionalization.
Diazotization of Amino GroupDiazonium SaltsHighly versatile intermediates for introducing a wide range of substituents (e.g., halogens, cyano, hydroxyl).
Electrophilic Aromatic SubstitutionHalogenated/Nitrated DerivativesFunctionalizes the aromatic ring for subsequent cross-coupling or other reactions.
Condensation ReactionsSchiff Bases / IminesForms new carbon-nitrogen double bonds, key in the synthesis of various bioactive molecules.
Cyclization ReactionsHeterocyclic Compounds (e.g., Benzoxazoles)Constructs complex ring systems that are prevalent in pharmaceuticals and agrochemicals.

Integration into Advanced Catalytic Systems and Reaction Media

The search for novel and efficient catalysts is a continuous endeavor in chemical research. The structure of this compound, with its nitrogen and oxygen atoms, presents an opportunity for its use as a ligand in coordination chemistry and catalysis. These atoms can serve as binding sites for transition metals, forming metal complexes that could exhibit catalytic activity. The steric and electronic environment around the metal center can be fine-tuned by the dimethyl substituents on the aromatic ring, potentially influencing the selectivity and efficiency of catalytic reactions.

While specific studies detailing the catalytic applications of this compound are not prominent in the literature, the broader class of aminophenol-derived ligands has been explored in various catalytic transformations. The potential exists to develop chiral versions of this compound, which could serve as ligands in asymmetric catalysis, a critical technology for the synthesis of enantiomerically pure pharmaceuticals. Furthermore, its hydrochloride salt form may impart solubility in polar solvents, including water, which could be advantageous for developing catalytic systems that operate in environmentally benign reaction media.

Potential Contributions to Green Chemistry and Sustainable Chemical Processes

The principles of green chemistry advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Although direct research on the green chemistry applications of this compound is limited, its chemical nature aligns with several key principles.

The development of catalytic applications, as discussed previously, is a cornerstone of green chemistry, as it often leads to more efficient reactions with higher atom economy and lower energy consumption compared to stoichiometric alternatives. If catalysts derived from this compound were to be developed, they could contribute to making chemical manufacturing processes more sustainable.

Another aspect of green chemistry is the use of renewable feedstocks. While this compound is currently derived from petrochemical sources, the fundamental aminophenol scaffold is a target for bio-based production routes. Lignin, a complex aromatic polymer found in plant biomass, is a potential renewable source of phenolic compounds. Future research could focus on developing biotechnological or chemocatalytic pathways to produce aminoxylenols from lignin-derived feedstocks, thereby enhancing the sustainability profile of this class of compounds.

Q & A

Q. What are the recommended methods for synthesizing 4-Amino-2,3-xylenol hydrochloride in a laboratory setting?

The synthesis typically involves the condensation of 2,3-dimethylphenol with ammonia under controlled acidic conditions. A common route includes:

  • Step 1 : Chlorination of 2,3-dimethylphenol using thionyl chloride to form the intermediate chloro derivative.
  • Step 2 : Amination via reaction with ammonia gas in ethanol, followed by hydrochloric acid neutralization to precipitate the hydrochloride salt.
  • Purification : Recrystallization from ethanol/water mixtures improves purity (>95%), with yields dependent on reaction temperature (optimal at 60–70°C) and stoichiometric ratios .
    Key parameters : Monitor pH during amination (target pH 4–5) to avoid over-protonation.

Q. How should researchers safely handle and store this compound to minimize risks?

  • Handling : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood to avoid inhalation or skin contact. Immediate decontamination with water is required for spills or exposure .
  • Storage : Keep in a tightly sealed container at 2–8°C, away from oxidizers and moisture. Stability data indicate no significant degradation for ≥5 years under these conditions .
  • Hazards : Corrosive to skin (Category 1A) and toxic to aquatic life (Category 3); avoid environmental release .

Q. What analytical techniques are suitable for characterizing the purity of this compound?

Technique Parameters Application
HPLC Column: C18; Mobile phase: Acetonitrile/0.1% TFA; Flow rate: 1 mL/minQuantify purity (>98%) and detect impurities
NMR ¹H NMR (DMSO-d6): δ 2.15 (s, 6H, CH₃), 6.65 (s, 1H, aromatic)Confirm structure and assess deuteration in solvents
Mass Spectrometry ESI-MS: m/z 173.64 [M+H⁺]Verify molecular weight and fragmentation patterns

Advanced Research Questions

Q. How can conflicting NMR spectral data for this compound be resolved during structural elucidation?

Conflicts often arise from solvent effects or proton exchange. Strategies include:

  • Deuterated Solvents : Use DMSO-d6 to resolve aromatic proton splitting caused by hydrogen bonding .
  • 2D NMR (COSY, HSQC) : Map coupling between adjacent protons (e.g., methyl and aromatic groups) to confirm substituent positions .
  • Variable Temperature NMR : Identify dynamic processes (e.g., amine proton exchange) by analyzing spectral changes at 25°C vs. 60°C .

Q. What strategies optimize the reaction yield of this compound under varying pH conditions?

  • pH Optimization : Maintain pH 4–5 during amination to balance protonation (enhances solubility) and free amine availability. Excess HCl reduces yield by precipitating intermediates prematurely .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate chlorination. Yields improve by 15–20% with 0.5 mol% catalyst loading .
  • Solvent Selection : Ethanol/water mixtures (70:30 v/v) enhance solubility of intermediates, reducing side products like dimerized amines .

Q. How does this compound interact with reactive oxygen species (ROS) in fluorescent sensor applications?

The compound’s phenolic hydroxyl and amino groups act as electron donors, enabling ROS detection (e.g., H₂O₂, •OH) via fluorescence quenching or enhancement.

  • Mechanism : ROS oxidize the phenol group to a quinone structure, altering the conjugated π-system and fluorescence emission (λmax ~480 nm) .
  • Experimental Design :
    • Prepare sensor films by immobilizing the compound on silica nanoparticles.
    • Expose to ROS-generating systems (e.g., Fenton reaction) and measure fluorescence changes using a plate reader.
    • Validate specificity via competition assays with ROS scavengers (e.g., ascorbic acid) .

Data Contradiction Analysis

Q. How to address discrepancies in reported LogP values for this compound?

Literature LogP values range from 1.82 (calculated) to 2.1 (experimental). Resolve discrepancies by:

  • Experimental Validation : Use shake-flask method (octanol/water partitioning) under controlled pH (7.4) and temperature (25°C) .
  • Computational Refinement : Apply QSPR models incorporating solute-solvent interactions, adjusting for ionization (pKa = 10.27) .

Methodological Resources

  • Synthesis Protocols : Refer to CAS 10486-48-3 documentation for step-by-step guidelines .
  • Safety Compliance : Follow GHS Category 1A/3 protocols for corrosive/toxic substances .
  • Advanced Analytics : Cross-reference PubChem SID/CID entries for spectral libraries .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.